molecular formula C13H16N2O3 B5585492 N-cyclopentyl-4-methyl-3-nitrobenzamide CAS No. 5356-61-6

N-cyclopentyl-4-methyl-3-nitrobenzamide

Cat. No.: B5585492
CAS No.: 5356-61-6
M. Wt: 248.28 g/mol
InChI Key: JIPYZLJMJWGAAP-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.284 g/mol . This compound is characterized by a cyclopentyl group attached to a benzamide structure, which also contains a nitro group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-cyclopentyl-4-methyl-3-nitrobenzamide is used in several scientific research fields:

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important to handle it with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and cyclopentylamine for the cyclopentylation step .

Industrial Production Methods

Industrial production methods for N-cyclopentyl-4-methyl-3-nitrobenzamide are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various electrophiles and catalysts depending on the desired substitution.

Major Products Formed

    Reduction: N-cyclopentyl-4-methyl-3-aminobenzamide.

    Substitution: Depending on the electrophile used, various substituted benzamides can be formed.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-3-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and cyclopentyl groups. These interactions can lead to various biological effects, including enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-methyl-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N-cyclopentyl-4-methylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

N-cyclopentyl-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a cyclopentyl group on the benzamide structure. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

N-cyclopentyl-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-6-7-10(8-12(9)15(17)18)13(16)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPYZLJMJWGAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351827
Record name N-CYCLOPENTYL-4-METHYL-3-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-61-6
Record name N-CYCLOPENTYL-4-METHYL-3-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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